molecular formula C15H13Br2NO3 B11987404 2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol

2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol

Cat. No.: B11987404
M. Wt: 415.08 g/mol
InChI Key: LROCBVLCQOXGHD-UHFFFAOYSA-N
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Description

2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C20H16Br2N2O3. This compound is known for its unique structure, which includes bromine atoms and a phenol group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol typically involves the reaction of 2,4-dibromophenol with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or toluene. The mixture is heated for several hours, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can interact with nucleophiles in biological systems. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol
  • 2,4-dibromo-6-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
  • 2,4-dibromo-6-{(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}phenol

Uniqueness

2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol is unique due to the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13Br2NO3

Molecular Weight

415.08 g/mol

IUPAC Name

2,4-dibromo-6-[(2,5-dimethoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H13Br2NO3/c1-20-11-3-4-14(21-2)13(7-11)18-8-9-5-10(16)6-12(17)15(9)19/h3-8,19H,1-2H3

InChI Key

LROCBVLCQOXGHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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